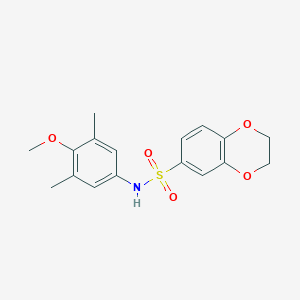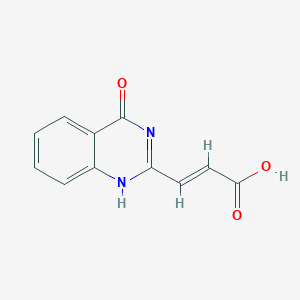![molecular formula C17H14F3N3O2 B496836 N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide CAS No. 433249-35-5](/img/structure/B496836.png)
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-substituted benzimidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as a carboxylic acid chloride or ester, under acidic conditions. For instance, the reaction of o-phenylenediamine with 2-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like polyphosphoric acid can yield 2-(trifluoromethyl)-1H-benzimidazole.
-
Acylation Reaction: : The next step involves the acylation of the benzimidazole core with an appropriate acylating agent. In this case, 2-(trifluoromethyl)-1H-benzimidazole can be reacted with 2-bromoacetyl chloride to form 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl chloride.
-
Coupling with Methoxyphenylamine: : Finally, the acetyl chloride derivative is coupled with 3-methoxyaniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinone derivatives.
-
Reduction: : Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives, which may exhibit different biological activities.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation. It may also find applications in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
N-(3-methoxyphenyl)-2-[1H-benzimidazol-1-yl]acetamide: Lacks the trifluoromethyl group, which may result in different biological activities and binding affinities.
N-(3-methoxyphenyl)-2-[2-chloro-1H-benzimidazol-1-yl]acetamide: Contains a chloro group instead of a trifluoromethyl group, potentially altering its chemical reactivity and biological properties.
N-(3-methoxyphenyl)-2-[2-methyl-1H-benzimidazol-1-yl]acetamide: The presence of a methyl group instead of a trifluoromethyl group can affect the compound’s lipophilicity and overall activity.
Uniqueness
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule for various applications in research and industry.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-12-6-4-5-11(9-12)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIRZQVPHCQGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-benzylbenzamide](/img/structure/B496753.png)
![2,5-dimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B496754.png)
![N-[2-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B496755.png)

![Butyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B496759.png)

![1-[(4-Phenylpiperazino)sulfonyl]anthra-9,10-quinone](/img/structure/B496761.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B496764.png)
![4-{4-[(4-Methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B496766.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE](/img/structure/B496767.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE](/img/structure/B496768.png)
![1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B496769.png)


